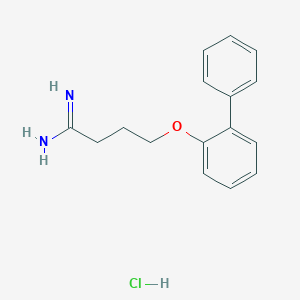

4-(2-Biphenylyloxy)butyramidine hydrochloride

説明

4-(2-Biphenylyloxy)butyramidine hydrochloride: is a chemical compound with the molecular formula C16H18ClN3O. It is known for its unique structure, which includes a biphenyl group linked to a butyramidine moiety through an ether linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Biphenylyloxy)butyramidine hydrochloride typically involves the following steps:

Formation of the Biphenylyloxy Intermediate: The initial step involves the preparation of the biphenylyloxy intermediate. This can be achieved by reacting biphenyl-2-ol with an appropriate alkylating agent under basic conditions to form the biphenylyloxy compound.

Amidation Reaction: The biphenylyloxy intermediate is then subjected to an amidation reaction with butyramidine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Controlling the temperature and reaction time to maximize yield.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Safety Measures: Ensuring proper handling and disposal of reagents and by-products to comply with safety regulations.

化学反応の分析

Types of Reactions

4-(2-Biphenylyloxy)butyramidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The biphenylyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.

科学的研究の応用

4-(2-Biphenylyloxy)butyramidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(2-Biphenylyloxy)butyramidine hydrochloride involves its interaction with specific molecular targets. The biphenylyloxy group can interact with biological membranes, while the butyramidine moiety may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

- 4-(2-Biphenylyloxy)butyramide

- 4-(2-Biphenylyloxy)butyric acid

- 4-(2-Biphenylyloxy)butylamine

Uniqueness

4-(2-Biphenylyloxy)butyramidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

生物活性

4-(2-Biphenylyloxy)butyramidine hydrochloride, with the chemical formula C16H18ClN3O, is a compound of increasing interest in biomedical research due to its potential biological activities. This article details the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

- IUPAC Name : 4-(2-phenylphenoxy)butanimidamide; hydrochloride

- Molecular Weight : 305.79 g/mol

- CAS Number : 125849-41-4

The biological activity of this compound is primarily attributed to its structural components:

- Biphenylyloxy Group : This moiety may interact with biological membranes and modulate membrane fluidity, potentially affecting cellular signaling pathways.

- Butyramidine Moiety : This part of the molecule may interact with various enzymes or receptors, influencing metabolic pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of effectiveness. The exact mechanism by which it exerts these effects remains under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, where it demonstrated significant cytotoxicity. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against S. aureus with a zone of inhibition measuring 15 mm at a concentration of 50 µg/disc.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7).

- Method : MTT assay was used to measure cell viability post-treatment.

- Results : Treatment with varying concentrations (1–100 µM) resulted in a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 10 µM.

-

Mechanistic Study on Apoptosis :

- Objective : To investigate the apoptotic mechanisms triggered by the compound.

- Method : Flow cytometry and Western blot analysis were utilized to assess apoptotic markers.

- Results : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

特性

IUPAC Name |

4-(2-phenylphenoxy)butanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c17-16(18)11-6-12-19-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12H2,(H3,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZECLVSEKSKEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154968 | |

| Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125849-41-4 | |

| Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。